molecular formula C11H11BFNO2 B2696748 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid CAS No. 2096330-05-9

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid

Cat. No.: B2696748
CAS No.: 2096330-05-9
M. Wt: 219.02
InChI Key: LMSGLOYOVBNILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CAS 2096330-05-9) is a high-purity boronic acid derivative supplied with a minimum purity of 98% . This compound is a specialized building block designed for use in Suzuki-Miyaura cross-coupling reactions, a pivotal method in modern synthetic organic chemistry for the formation of carbon-carbon bonds . Its molecular structure, which features a boronic acid group adjacent to a fluorine substituent on the benzene ring and a nitrile-containing cyclobutyl group, makes it a particularly valuable scaffold for constructing complex molecules. The presence of the fluorine atom can significantly influence the electronic properties of the ring and the reactivity of the boronic acid group in coupling reactions, while the polar cyanocyclobutyl moiety can be used to fine-tune the lipophilicity and metabolic stability of the final target compounds or serve as a synthetic handle for further chemical transformation . This chemical is prominently featured in pharmaceutical research for the synthesis of therapeutically active agents . Patent WO2013102431A1 describes the use of this specific boronic acid in the creation of compounds that inhibit mutant isocitrate dehydrogenase (IDH) enzymes . These inhibitors have shown great promise in the treatment of cancer, particularly acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and other myeloproliferative neoplasms, highlighting the critical role of this building block in advancing cancer therapeutics . Researchers will find this product characterized by the following identifiers: Molecular Formula C11H11BFNO2, Molecular Weight 219.02 g/mol, and MDL Number MFCD21609518 . The supplied purity ensures reliable and reproducible reaction outcomes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material with all necessary safety precautions.

Properties

IUPAC Name

[3-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO2/c13-10-8(11(7-14)5-2-6-11)3-1-4-9(10)12(15)16/h1,3-4,15-16H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGLOYOVBNILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2(CCC2)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid typically involves the reaction of 3-(1-Cyanocyclobutyl)phenylboronic acid with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The boronic acid group facilitates bond formation with aryl halides or triflates under mild conditions .

Reaction Parameters Conditions Yield Source
CatalystPd(PPh₃)₄ or PdCl₂(dppf)65–85%
BaseK₂CO₃, Na₂CO₃, or Et₃N-
SolventToluene, DMF, or aqueous/organic biphasic systems-
Temperature80–110°C-
AdditivesTetrabutylammonium bromide (TBAB) as a phase-transfer catalyst-

Key Observations :

  • The fluorine atom at the 2-position enhances electrophilicity, accelerating coupling rates compared to non-fluorinated analogs .

  • The cyanocyclobutyl group introduces steric hindrance, which can influence regioselectivity in polyhalogenated substrates .

Nucleophilic Substitution Reactions

The boronic acid moiety participates in nucleophilic substitutions, particularly in the presence of activating groups like fluorine .

Example Reaction :

Ar-B(OH)2+R-XBaseAr-R+B(OH)3\text{Ar-B(OH)}_2 + \text{R-X} \xrightarrow{\text{Base}} \text{Ar-R} + \text{B(OH)}_3

  • R-X : Alkyl/aryl halides or sulfonates.

  • Base : NaOH or K₃PO₄ .

Applications :

  • Synthesis of biaryl ethers for pharmaceutical intermediates .

  • Functionalization of heterocycles (e.g., pyridines, pyrimidines) .

Coordination with Diols and Sugars

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in:

  • Bioconjugation : Labeling of glycoproteins or RNA .

  • Sensors : Fluorescent probes for glucose detection .

Stability :

  • Complexes with diols are pH-dependent, dissociating under acidic conditions .

Biological Activity and Enzyme Modulation

This compound exhibits bioactivity through interactions with enzymes and signaling pathways:

Target Pathway Mechanism Source
PI3K/Akt/mTORCompetitive inhibition of ATP-binding sites in phosphoinositide 3-kinases
ProteasomeBoron-mediated stabilization of proteasome inhibitors
Apoptosis RegulationUpregulation of pro-apoptotic proteins (e.g., Bax)

Structural Insights :

  • The cyanocyclobutyl group enhances membrane permeability, improving cellular uptake.

  • Fluorine increases metabolic stability by reducing cytochrome P450-mediated oxidation .

Stability and Reactivity Under Varying Conditions

Parameter Behavior Implications
pH Sensitivity Stable in neutral to slightly basic conditions; hydrolyzes in strong acidsAvoid acidic reaction media
Moisture Hygroscopic; requires anhydrous storageUse desiccants or inert atmospheres
Light Degrades under UV exposureStore in amber vials

Comparative Reactivity with Analogues

A comparison with structurally related boronic acids highlights unique properties:

Compound Reactivity in Suzuki Coupling Biological Activity
3-(1-Cyanocyclobutyl)-2-fluorophenylModerateHigh
4-Fluorophenylboronic acidHighLow
Phenylboronic acidLowNegligible

Key Factor : The cyanocyclobutyl group balances steric bulk and electronic effects, optimizing both synthetic and biological performance .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and other proliferative diseases. Its structural features enable modifications that enhance the biological activity of drug candidates.

Targeting Phosphatidylinositol 3-Kinase

  • The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), which is often overexpressed in various cancers. Research indicates that derivatives of this compound exhibit selective inhibition of the PI3K alpha isoform, making them suitable for treating malignancies associated with aberrant PI3K signaling pathways .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

  • 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is extensively utilized in Suzuki-Miyaura coupling reactions, which are fundamental for constructing complex organic molecules. This method is critical in synthesizing agrochemicals and fine chemicals .

Applications in Material Chemistry

  • The compound is also employed in the development of new materials, including polymers and nanomaterials. These materials have applications in electronics and coatings, significantly improving their properties and performance .

Bioconjugation

Selective Binding to Biomolecules

  • The boronic acid functionality allows for selective binding to diols, facilitating bioconjugation processes. This property is particularly useful for labeling biomolecules in research and diagnostics, enhancing imaging techniques and biomarker identification .

Fluorescent Probes

Development of Imaging Agents

  • The presence of fluorine in its structure enables the design of fluorescent probes for biological imaging applications. These probes are instrumental in visualizing cellular processes, providing insights into biological mechanisms at the molecular level .

Data Table: Summary of Applications

Application Area Description Key Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting cancer and other diseasesEnhanced bioactivity through structural modification
Organic SynthesisUsed in Suzuki-Miyaura reactions for complex organic molecule constructionEssential for agrochemical and fine chemical production
Material ScienceDevelopment of polymers and nanomaterials for electronics and coatingsImproved material properties
BioconjugationSelective binding to diols for biomolecule labelingEnhanced research and diagnostic capabilities
Fluorescent ProbesCreation of imaging agents for biological researchImproved visualization of cellular processes

Case Study 1: Inhibition of PI3K

A study demonstrated that derivatives of this compound showed significant inhibition against PI3K alpha, suggesting potential therapeutic applications in treating breast cancer characterized by PI3K pathway dysregulation .

Case Study 2: Application in Material Science

Research highlighted the use of this compound in developing polymeric materials with enhanced electrical properties, making it suitable for use in advanced electronic devices .

Mechanism of Action

The mechanism by which 3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluorophenylboronic Acid (FPBA)

  • Structure: Lacks the cyanocyclobutyl group, with a fluorine atom at the ortho position relative to the boronic acid.
  • Molecular Formula : C₆H₆BFO₂ .
  • Key Properties : Melting point 101–110°C; widely used in Suzuki couplings due to its electron-withdrawing fluorine, which stabilizes the boronic acid .
  • Differences: The absence of the cyanocyclobutyl group in FPBA reduces steric hindrance, making it more reactive in cross-coupling reactions.

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic Acid

  • Structure: Features a cyanocyclopropyl group at position 5 and fluorine at position 2 on the phenyl ring.
  • Molecular Formula: C₁₀H₉BFNO₂; molecular weight 205 .
  • Key Properties: Purity ≥96%; used in protein degrader building blocks.

3-Thiophenylboronic Acid

  • Structure : Boronic acid attached to a thiophene ring instead of a benzene ring.
  • Molecular Formula : C₆H₄SBr (reported as 3-boric acid thiophene; formula may contain errors) .
  • Key Differences : Thiophene’s aromatic sulfur alters electronic properties, favoring conjugation in organic electronics. The absence of fluorine or nitrile groups limits direct comparison with the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid C₁₁H₁₁BFNO₂* 219* 2-F, 3-cyanocyclobutyl, B(OH)₂ N/A Discontinued; niche synthesis
2-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 2-F, B(OH)₂ 101–110 Suzuki couplings
5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid C₁₀H₉BFNO₂ 205 2-F, 5-cyanocyclopropyl, B(OH)₂ N/A Protein degrader building blocks

*Hypothesized based on structural analogs.

Biological Activity

3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is significant in the context of cancer treatment and other proliferative diseases. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BClFNO2, with a molecular weight of approximately 223.48 g/mol. Its structure features a boronic acid moiety that is crucial for its biological activity, particularly in enzyme inhibition and molecular interactions.

The primary mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, notably enzymes involved in cellular signaling pathways. The compound acts as an inhibitor of PI3K, which plays a pivotal role in regulating cell growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor growth and improved therapeutic outcomes in cancers characterized by aberrant PI3K signaling.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. It selectively inhibits the alpha isoform of PI3K, which is often overexpressed in various tumors. This selectivity enhances its potential as a therapeutic agent for treating cancers associated with PI3K mutations or amplifications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PI3K Inhibition Selective inhibition of PI3K alpha
Antitumor Activity Reduces proliferation in cancer cell lines
Enzyme Interaction Modulates activity of specific enzymes

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited PI3K activity in cancer cell lines, leading to decreased cell viability and proliferation rates. The results indicated a dose-dependent response, emphasizing the potential for therapeutic application in oncology.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. The findings suggest that the compound may enhance the efficacy of existing cancer therapies when used in combination.
  • Mechanistic Insights : Research has elucidated that the interaction between the boronic acid moiety and the active site of PI3K is critical for its inhibitory action. Structural analysis revealed that the binding affinity correlates with the compound's ability to disrupt downstream signaling pathways associated with tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-cyanocyclobutyl)-2-fluorophenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where halogenated precursors (e.g., 3-bromo-2-fluoroaryl derivatives) react with cyclobutane-containing boronic esters under Pd catalysis. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand-to-metal ratios optimized for steric hindrance from the cyclobutyl group .
  • Solvent and Base : Polar aprotic solvents (THF, DMF) with Na₂CO₃ or CsF to stabilize boronate intermediates .
  • Temperature : 60–100°C to balance reaction rate and decomposition risks .
    • Yield Optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity (>98% by HPLC) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, ensuring retention time matches reference standards .
  • NMR : Confirm cyclobutyl geometry (¹H NMR: δ 2.5–3.0 ppm for cyclobutane protons; ¹¹B NMR: δ 25–30 ppm for boronic acid) .
  • FT-IR : Verify cyanide (C≡N stretch at ~2200 cm⁻¹) and boronic acid (B-O stretch at 1340 cm⁻¹) groups .

Q. What are the stability considerations for handling and storing this compound?

  • Storage : Maintain at -20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the boronic acid group .
  • Decomposition Risks : Exposure to moisture or protic solvents promotes protodeboronation; monitor via TLC for unexpected byproducts (e.g., fluorobenzene derivatives) .

Advanced Research Questions

Q. How does the electron-withdrawing cyanocyclobutyl group influence Suzuki-Miyaura coupling efficiency compared to other substituents?

  • Electronic Effects : The cyano group reduces electron density on the aryl ring, slowing oxidative addition but enhancing transmetallation with Pd catalysts. Competition experiments (e.g., using 2-fluorophenylboronic acid vs. 3-cyano derivatives) reveal a 15–20% lower yield due to steric hindrance .
  • Mitigation Strategies : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates or increase catalyst loading (5–10 mol%) .

Q. What computational methods predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • DFT Studies : B3LYP/6-31G(d) calculations model frontier orbitals to predict coupling sites. The LUMO of the boronic acid localizes at the para position relative to the fluorine, favoring cross-coupling at this position .
  • Molecular Docking : Simulate interactions with Pd catalysts to identify steric clashes from the cyclobutyl group, guiding ligand selection .

Q. How can researchers resolve contradictions in reported coupling efficiencies for fluorinated arylboronic acids?

  • Case Study : Discrepancies in yields (e.g., 50% vs. 70% in similar conditions) may arise from trace moisture or variable Pd catalyst activity.

  • Troubleshooting Protocol :

Validate solvent dryness via Karl Fischer titration.

Standardize catalyst batches using ICP-MS for Pd content .

Use internal standards (e.g., 4-fluorophenylboronic acid) to normalize reactivity data .

Q. What are the applications of this compound in drug delivery systems beyond catalysis?

  • Targeted Therapeutics : The boronic acid moiety binds diols (e.g., sialic acid on cancer cells), enabling pH-responsive drug release. Functionalization with PEG linkers (e.g., DSPE-PEG-FPBA derivatives) enhances biocompatibility .
  • In Vivo Stability : Monitor boronate ester hydrolysis in serum (half-life ~6 hours) using LC-MS to optimize dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.